Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]-
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Overview
Description
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- is a complex organic compound with the molecular formula C18H23N3O2 It is characterized by the presence of an isoxazole ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone group, often through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoxazole and piperazine rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the isoxazole ring.
Methanone, (4-methylphenyl)phenyl-: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- is unique due to the presence of both the isoxazole and piperazine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-15-17(14(3)23-19-15)18(22)21-11-9-20(10-12-21)16-8-6-5-7-13(16)2/h5-8H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQLAVZWABOYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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